2-Bromo-1H-benzo[d]imidazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-bromo-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) |
InChI Key |
REYFQRYDSPLISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 1h Benzo D Imidazol 6 Amine and Its Functionalized Analogs
Retrosynthetic Strategies for Halogenated Aminobenzimidazoles
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For a halogenated aminobenzimidazole such as 2-Bromo-1H-benzo[d]imidazol-6-amine, the primary disconnections involve the bonds forming the heterocyclic ring and the carbon-heteroatom bonds on the aromatic core.
The key retrosynthetic steps are:
C-N Bond Disconnection: The analysis often begins by disconnecting the C-N bonds within the imidazole (B134444) portion of the molecule. This approach simplifies the benzimidazole (B57391) ring back to a substituted o-phenylenediamine (B120857) precursor. Specifically for the target molecule, this disconnection leads to a 1,2,4-triaminobenzene derivative that would need to react with a one-carbon electrophile capable of introducing the bromine atom.
Functional Group Interconversion (FGI): A more common and practical strategy involves functional group interconversion. The amine at the C6 position can be retrosynthetically converted to a more stable and less reactive nitro group (-NO₂). This is a standard tactic in amine synthesis to avoid side reactions during electrophilic steps. youtube.com Similarly, the 2-bromo functionality can be viewed as arising from a precursor, such as a 2-benzimidazolone.
Core Precursor Identification: Following these disconnections and FGIs, the target molecule can be traced back to 4-nitro-1,2-phenylenediamine . This commercially available starting material contains the essential benzene (B151609) ring with the correct substitution pattern (amino groups for cyclization and a nitro group as the amine precursor) to begin the forward synthesis.
This logical deconstruction suggests a forward synthesis commencing with the cyclization of 4-nitro-1,2-phenylenediamine, followed by bromination and subsequent reduction of the nitro group.
Direct Synthesis Approaches for the this compound Core
The direct synthesis of the this compound core is a multi-step process that requires careful control over reaction conditions to achieve the desired regiochemistry and functional group tolerance.
Condensation and Cyclization Reactions for Benzimidazole Ring Formation
The formation of the benzimidazole ring is the foundational step in the synthesis. It typically involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile.
A plausible route starts with 4-nitro-1,2-phenylenediamine . To create the 2-unsubstituted benzimidazole precursor, this starting material can be cyclized using formic acid or a similar one-carbon source. However, for direct introduction of a group that can be converted to bromine, a different strategy is employed. A highly effective method involves converting the diamine into a benzimidazol-2-one (B1210169) (a cyclic urea). This is often achieved by reacting the o-phenylenediamine derivative with a carbonyl equivalent like carbonyldiimidazole (CDI) or phosgene. google.com This approach yields 6-nitro-1H-benzo[d]imidazol-2(3H)-one , a stable intermediate ready for the subsequent bromination step.
Another established method involves the reaction of o-phenylenediamine with aromatic aldehydes, which can be a versatile route to various 2-substituted benzimidazoles. rsc.org
Regioselective Bromination Techniques at the C2 Position
With the benzimidazole core established, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The reactivity of the C2 position is unique; it is flanked by two nitrogen atoms, making it susceptible to electrophilic attack under certain conditions or nucleophilic substitution if a suitable leaving group is present.
Two primary methods are effective for this transformation:
Bromination of 2-Mercaptobenzimidazoles: Starting from 2-mercaptobenzimidazole, treatment with bromine in a mixture of hydrobromic acid and methanol (B129727) can yield 2-bromo-1H-benzimidazole. This method involves the oxidative displacement of the thiol group.
Halogenation of Benzimidazolones: A more direct route to the target's precursor involves the halogenation of the 6-nitro-1H-benzo[d]imidazol-2(3H)-one intermediate. Reacting this compound with a strong halogenating agent like phosphorus oxybromide (POBr₃) effectively replaces the carbonyl oxygen with two bromine atoms, followed by elimination to yield 2-Bromo-6-nitro-1H-benzo[d]imidazole . google.com This reaction is particularly useful for preparing 2-halobenzimidazoles from stable benzimidazolone precursors.
The table below summarizes a typical reaction for the bromination of a benzimidazolone precursor.
| Reactant | Reagent | Product | Reference |
| 5,6-dichlorobenzimidazole-2-one | Phosphorous oxybromide (POBr₃) | 2-bromo-5,6-dichlorobenzimidazole | google.com |
This reaction serves as an analogue for the bromination of 6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Introduction of the Amine Functionality at the C6 Position
The final step in constructing the core structure is the introduction of the amine group at the C6 position. As outlined in the retrosynthetic analysis, this is typically accomplished by the reduction of a nitro group that was carried through the preceding steps.
Starting with 2-Bromo-6-nitro-1H-benzo[d]imidazole , the nitro group can be selectively reduced to an amine without affecting the C-Br bond or the heterocyclic ring. Standard reduction conditions are effective for this transformation. Common reagents include:
Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.
Successful reduction yields the final target molecule, This compound .
Modern Catalytic Methods in the Synthesis of this compound Derivatives
The core structure of this compound serves as a versatile scaffold for further functionalization. Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are instrumental in creating a diverse library of derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., N-Arylation)
The benzimidazole core contains multiple nucleophilic nitrogen atoms, making selective N-arylation a significant challenge for organic chemists. However, developing such protocols is valuable as it rapidly increases molecular complexity. mdpi.com Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of benzimidazole derivatives.
Research on the related compound 5-bromo-2-aminobenzimidazole demonstrates the efficacy of this approach. mdpi.com In these studies, Cu(II)-catalyzed N-arylation was successfully achieved using various arylboronic acids. The reaction proceeds under open atmospheric conditions, highlighting its practical utility. This methodology is directly applicable to the functionalization of this compound, allowing for the synthesis of N-arylated derivatives at the imidazole nitrogen atoms.
The table below outlines the general conditions used in the copper-catalyzed N-arylation of a bromo-aminobenzimidazole analog.
| Catalyst | Base | Solvent | Coupling Partner | Product Type | Yield | Reference |
| Cu(OAc)₂·H₂O | TMEDA | CH₃OH/H₂O | Arylboronic acids | N-Aryl-5-bromo-2-aminobenzimidazoles | Good | mdpi.com |
TMEDA: Tetramethylethylenediamine
These modern catalytic methods enable the synthesis of complex benzimidazole derivatives, which are of interest in materials science and medicinal chemistry. mdpi.comnih.gov The ability to selectively functionalize the nitrogen atoms of the benzimidazole ring opens avenues for creating molecules with finely tuned electronic and structural properties.
Stereoselective Synthesis and Chiral Induction Approaches
The synthesis of enantiomerically pure benzimidazole derivatives is of significant interest due to the often distinct biological activities of different stereoisomers. While specific methods for the direct stereoselective synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to its functionalized analogs.
One common strategy involves the use of chiral auxiliaries. For instance, Ellman's sulfinamide (tert-butanesulfinamide) is a widely used chiral auxiliary for the asymmetric synthesis of amines. nih.gov A potential synthetic route could involve the reaction of a suitable prochiral ketone or imine precursor of a benzimidazole with a chiral sulfinamide to induce diastereoselectivity. Subsequent removal of the sulfinyl group would yield the chiral amine. nih.gov This modular approach allows for the synthesis of various stereoisomers by selecting the appropriate enantiomer of the chiral auxiliary. nih.gov
Another approach is chiral chromatography, which is a powerful technique for the separation of enantiomers. Chiral stationary phases (CSPs), such as those based on amylase, have been successfully employed for the resolution of benzimidazole sulfoxide (B87167) enantiomers. nih.gov This technique could be adapted for the separation of chiral derivatives of this compound, particularly if a chiral center is introduced elsewhere in the molecule. The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, allowing for differential elution. nih.gov
Furthermore, the development of catalytic asymmetric methods is a key area of research. While not specific to this exact molecule, broader research into the enantioselective functionalization of heterocycles provides a foundation for future work in this area.
Post-Synthetic Derivatization Strategies for this compound
Post-synthetic modification of the this compound core is a valuable strategy for creating a library of analogs with diverse functionalities and potentially enhanced biological activities. The presence of the bromine atom, the amine group, and the imidazole nitrogens provides multiple handles for derivatization.
The primary amine group at the C6 position is a versatile site for functionalization. Standard organic transformations can be employed to introduce a wide range of substituents.
Acylation: The amine can be readily acylated using acid chlorides, anhydrides, or carboxylic acids with coupling agents to form amides. For example, the protection of the amino group of 5-bromo-2-aminobenzimidazole has been achieved through reaction with acetic anhydride. mdpi.com This strategy can be used to introduce various acyl groups, modulating the electronic and steric properties of the molecule.
Alkylation and Arylation: N-alkylation and N-arylation reactions can introduce alkyl or aryl substituents on the amine. Copper-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole with aryl boronic acids has been reported, demonstrating the feasibility of forming C-N bonds at this position. mdpi.com
Formation of Schiff Bases and Thiazolidinones: The amine group can undergo condensation with aldehydes to form Schiff bases. These imines can be further cyclized, for instance, with mercaptoacetic acid to yield thiazolidinone derivatives, as has been demonstrated with other benzimidazole amines. researchgate.net
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively. Benzimidazole-functionalized thioureas have been synthesized and shown to possess interesting biological activities. nih.gov
A summary of potential modifications at the amine moiety is presented in the table below.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Acylation | Acyl chloride, pyridine | Amide |
| Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |
| N-Arylation | Aryl boronic acid, Cu(OAc)₂, base | N-Aryl Amine |
| Schiff Base Formation | Aldehyde, acid/base catalyst | Imine (Schiff Base) |
| Thiazolidinone Formation | Schiff base, mercaptoacetic acid | Thiazolidinone |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
The imidazole ring of the benzimidazole scaffold contains two nitrogen atoms (N1 and N3) that can be functionalized. The reactivity of these nitrogens can be influenced by the substituents on the benzene ring. nih.gov
N-Alkylation: The imidazole nitrogens can be alkylated using various alkylating agents. The regioselectivity of this reaction can sometimes be controlled by the reaction conditions and the nature of the substituents. For instance, N-alkylation of benzimidazole-2-carboxaldehyde has been a key step in the synthesis of more complex fused heterocyclic systems. mdpi.com
N-Arylation: Similar to the amine group, the imidazole nitrogens can undergo N-arylation reactions, often catalyzed by transition metals like copper. This allows for the introduction of various aryl groups, which can significantly impact the molecule's properties. mdpi.com
N-Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of N-sulfonylated benzimidazoles. This has been demonstrated in the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives. nih.gov
The table below outlines potential functionalization strategies for the imidazole nitrogen atoms.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl Benzimidazole |
| N-Arylation | Aryl halide, catalyst (e.g., CuI) | N-Aryl Benzimidazole |
| N-Acylation | Acyl chloride, base | N-Acyl Benzimidazole |
| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl Benzimidazole |
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound and its Analogs
A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity determination of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzimidazole ring. The presence of the NH and NH₂ protons can be confirmed by their characteristic signals, which may be exchangeable with D₂O. rsc.orgrsc.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. rsc.orgnih.gov Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for N-H stretching of the amine and imidazole groups, C=N stretching of the imidazole ring, and C-Br stretching can be observed. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry if a chiral center is present. nih.govmdpi.comresearchgate.netdntb.gov.ua This technique is invaluable for confirming the absolute configuration of chiral molecules.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the synthesized compounds. For chiral analogs, chiral HPLC is the method of choice for determining enantiomeric excess (ee). nih.gov Thin-layer chromatography (TLC) is routinely used for monitoring the progress of reactions. rsc.org
The following table summarizes the key analytical techniques and the information they provide.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Molecular structure, connectivity, and chemical environment of atoms. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. |
| X-ray Crystallography | Definitive 3D structure, stereochemistry, and solid-state packing. |
| HPLC (including chiral HPLC) | Purity assessment and determination of enantiomeric excess. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. |
Computational and Theoretical Investigations of 2 Bromo 1h Benzo D Imidazol 6 Amine’s Electronic and Structural Properties
Quantum Chemical Calculation Methodologies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for predicting the molecular structure and electronic characteristics of benzimidazole (B57391) derivatives. nih.gov These computational methods allow for a deep understanding of a molecule's behavior at the atomic level.
DFT has become a standard method for investigating the properties of heterocyclic compounds. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to perform these calculations. researchgate.netnih.gov Such studies provide a theoretical framework for understanding the structure, reactivity, and electronic nature of the molecule .
The initial step in computational analysis involves geometry optimization. This process calculates the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov For a molecule like 2-Bromo-1H-benzo[d]imidazol-6-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest energy state. Understanding the conformational landscape is crucial as different conformers can exhibit varied chemical and physical properties.
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzimidazole Derivative (Note: This data is for a different benzimidazole compound and is provided for illustrative purposes only, as specific data for this compound is unavailable.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_LUMO + E_HOMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).
These parameters provide quantitative insights into the molecule's reactivity profile. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. researchgate.net It provides a detailed picture of the charge distribution within the molecule and the charge transfer that occurs between occupied (donor) and unoccupied (acceptor) orbitals. This analysis helps in understanding the hyperconjugative interactions and delocalization of electron density, which are key to molecular stability. researchgate.net
Molecular Electrostatic Potential (MESP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MESP surface plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of high negative potential, typically associated with lone pairs of heteroatoms, indicating sites susceptible to electrophilic attack.
Blue: Regions of high positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.
Green: Regions of near-zero potential.
For this compound, an MESP map would identify the nucleophilic regions (likely around the nitrogen atoms of the imidazole (B134444) ring and the amine group) and electrophilic regions, providing a guide to its intermolecular interactions. researchgate.netresearchgate.net
Ab Initio and Semi-Empirical Calculations
Theoretical investigations into the electronic and structural properties of benzimidazole derivatives like this compound are often initiated using ab initio and semi-empirical methods. Ab initio calculations, such as Hartree-Fock (HF), and more advanced methods like Density Functional Theory (DFT), are performed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies. These calculations are typically carried out with various basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), to ensure accuracy.
For instance, DFT methods, particularly with hybrid functionals like B3LYP, have been successfully used to compute the geometrical parameters (bond lengths and angles) of related benzimidazole structures. These studies often show good agreement between the calculated and experimentally determined structures, validating the computational approach. The optimized geometry of this compound would serve as the foundation for all subsequent property predictions.
Spectroscopic Property Predictions for this compound
Computational models are invaluable for interpreting and predicting the spectroscopic signatures of molecules.
Vibrational Spectroscopy (FT-IR) Simulations
Theoretical vibrational analysis is a powerful tool for understanding the infrared spectrum of a molecule. For this compound, the vibrational frequencies and their corresponding intensities would be calculated using DFT methods, often at the B3LYP/6-311++G(d,p) level of theory. The calculated wavenumbers are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR data.
Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific types of molecular motions, such as stretching, bending, and torsional vibrations. This detailed assignment helps in the unambiguous interpretation of the experimental FT-IR spectrum.
Below is a representative table of predicted FT-IR vibrational frequencies for this compound, based on typical values for similar benzimidazole derivatives.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (aromatic) | 3100 |
| N-H Bend | 1640 |
| C=N Stretch | 1620 |
| C=C Stretch (aromatic) | 1580, 1480 |
| C-N Stretch | 1350 |
| C-Br Stretch | 650 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C NMR)
The prediction of ¹H and ¹³C NMR chemical shifts is another critical application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. The calculations are typically performed for the molecule in a simulated solvent environment, such as DMSO-d₆, to mimic experimental conditions.
The calculated chemical shifts are then compared to experimental data to confirm the molecular structure and assign the resonances in the NMR spectra. Good correlation between the theoretical and experimental shifts provides strong evidence for the proposed structure of this compound.
A table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below as an illustrative example.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C NMR | |
| C2 | 145.0 |
| C4 | 115.0 |
| C5 | 120.0 |
| C6 | 130.0 |
| C7 | 110.0 |
| C7a | 140.0 |
| C3a | 135.0 |
| ¹H NMR | |
| H1 (N-H) | 12.5 |
| H4 | 7.4 |
| H5 | 7.0 |
| H7 | 7.2 |
| H (NH₂) | 5.5 |
UV-Visible Absorption and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption and emission spectra of organic molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λ_max) in the UV-Visible spectrum. These calculations are crucial for understanding the electronic transitions within the molecule, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The influence of different solvents on the absorption spectrum can also be simulated using models like the Polarizable Continuum Model (PCM). For this compound, TD-DFT calculations would reveal how the bromo and amino substituents affect the electronic transitions of the benzimidazole core.
An example of predicted UV-Visible absorption data is shown in the table below.
| Solvent | Predicted λ_max (nm) |
| Gas Phase | 340 |
| Ethanol | 348 |
| DMSO | 355 |
Assessment of Non-Linear Optical (NLO) Properties
Benzimidazole derivatives are of interest for their potential non-linear optical (NLO) properties. Computational methods are employed to predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. These calculations are often performed using DFT with specific long-range corrected functionals like CAM-B3LYP, LC-BLYP, or ωB97XD, which are known to provide more accurate predictions of NLO properties.
The calculated hyperpolarizability values for this compound would indicate its potential for use in optoelectronic devices. The presence of both an electron-donating group (amino) and an electron-withdrawing atom (bromo) on the benzimidazole framework could lead to a significant NLO response due to intramolecular charge transfer.
A representative table of calculated NLO properties is provided below.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 4.5 |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 800 |
Molecular Dynamics Simulations and Conformational Dynamics
These simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological target. By analyzing the trajectories from an MD simulation, one can obtain information about hydrogen bonding patterns, solvent accessibility, and the dynamic behavior of the molecule, which are important for its application in various fields.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 1h Benzo D Imidazol 6 Amine Derivatives
Systematic Modification of the Benzimidazole (B57391) Nucleus and its Impact on Biological Profiles
The biological activity of benzimidazole derivatives can be significantly altered by introducing different functional groups at various positions on the benzimidazole nucleus. researchgate.netnih.gov Key positions for substitution that have been extensively studied include the C2, C5, and C6 positions, as well as the N1 position of the imidazole (B134444) ring. researchgate.netmdpi.com
Influence of Halogen Substituents at C2 (Bromine)
The presence of a halogen atom, specifically bromine, at the C2 position of the benzimidazole ring plays a crucial role in modulating the biological activity of the molecule. Halogens are known to influence factors such as lipophilicity, electronic properties, and the ability to form halogen bonds, all of which can affect drug-receptor interactions.
Furthermore, the C2 position is a common site for modification in the development of various therapeutic agents. nih.gov The introduction of a bromine atom provides a reactive handle for further synthetic transformations, allowing for the creation of diverse libraries of compounds for biological screening. researchgate.net For example, 2-chloro-1H-benzo[d]imidazole is a common intermediate used to introduce various nucleophiles at the C2 position. derpharmachemica.com Similarly, a C2-bromo substituent can be utilized in cross-coupling reactions to introduce a wide range of functionalities, thereby expanding the chemical space for SAR exploration.
Role of the Amine Group at C6 and its Derivatization
The amine group at the C6 position of the benzimidazole ring is another critical determinant of biological activity. Its basic nature and ability to participate in hydrogen bonding make it a key interaction point with biological macromolecules. The position and nature of the amine side chain can significantly impact the antiproliferative activity of pentacyclic benzimidazole derivatives. mdpi.com
Derivatization of the C6-amine group has been a successful strategy to enhance the therapeutic potential of benzimidazole compounds. For instance, the synthesis of N-aryl derivatives of 2-aminobenzimidazoles has been explored for their non-linear optical (NLO) properties. nih.gov In these studies, the amino group was either protected or unprotected during N-arylation, leading to different classes of compounds with varying electronic properties. nih.gov
In the context of antiproliferative agents, the derivatization of the amino group in pentacyclic benzimidazoles has shown that the nature and length of the amino side chain can influence cellular uptake and nuclear targeting. mdpi.com Specifically, derivatives with N,N-dimethylaminopropyl substitutions have demonstrated heightened antiproliferative activity. mdpi.com This highlights the importance of the C6-amine group as a modifiable position for optimizing the pharmacological profile of benzimidazole-based compounds.
Effects of Electron-Withdrawing and Electron-Donating Groups on Activity
The electronic properties of substituents on the benzimidazole ring are a major factor influencing biological activity. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the molecule's reactivity, polarity, and binding affinity. nih.govresearchgate.net
In a study on 5-bromo-2-aminobenzimidazole derivatives, the attachment of both an electron-withdrawing bromine group and an electron-donating methyl group resulted in a prominent redshift in the absorption spectrum, indicating significant intramolecular charge transfer. nih.gov This charge transfer is often associated with enhanced biological activity. The study found that a strong electron-donating group, like a methoxy (B1213986) group, at the para position of an attached aromatic ring, in conjunction with the electron-withdrawing bromine, led to the largest nonlinear optical response. nih.gov
Conversely, the presence of multiple electron-withdrawing halogen groups can lead to lower intramolecular charge transfer. nih.gov The activity of benzimidazole derivatives is often dependent on the specific biological target. For example, in a series of 2-phenyl-substituted benzimidazoles, an unsubstituted phenyl ring was preferred for COX-1, COX-2, and 5-lipoxygenase inhibition, while an amine group at other positions enhanced inhibition. mdpi.com
The following table summarizes the impact of various substituents on the properties of benzimidazole derivatives:
| Substituent Type | Position | Effect on Properties | Potential Impact on Bioactivity |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Aromatic Ring | Increases electron density, enhances intramolecular charge transfer with an EWG. nih.gov | Can enhance certain biological activities, such as nonlinear optical properties. nih.gov |
| Electron-Withdrawing Group (e.g., -Br, -NO2) | Benzimidazole Nucleus | Decreases electron density, can act as an acceptor in charge transfer. nih.gov | Often crucial for binding to specific biological targets. researchgate.net |
Positional Isomerism and Bioactivity Differentiation
The specific placement of substituents on the benzimidazole ring, known as positional isomerism, can lead to significant differences in biological activity. Even a subtle change in the position of a functional group can alter the molecule's shape, electronic distribution, and ability to interact with a target receptor.
For instance, in the development of antitubercular agents, the position of substituents on the benzimidazole scaffold was found to be a critical factor. ijpsr.com A 2D-QSAR study of novel substituted benzimidazole derivatives revealed that the spatial arrangement of different physicochemical properties directly correlated with their antitubercular activity. ijpsr.com
The importance of positional isomerism is further highlighted in the study of pentacyclic benzimidazole derivatives as antiproliferative agents. The biological activity was strongly influenced by the position of the nitrogen atom on a fused quinoline (B57606) moiety and the position and nature of the side chain on the pentacyclic skeleton. mdpi.com Moving an amino side chain from one position to another resulted in a marginal enhancement of antitumoral activity, demonstrating the subtle yet significant impact of positional changes. mdpi.com This underscores the need for careful consideration of isomeric possibilities during the design of new benzimidazole-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Bromo-1H-benzo[d]imidazol-6-amine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new chemical entities without the need for their synthesis and testing. nih.gov
For analogs of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their biological effects. These descriptors can be physicochemical, steric, electronic, or structural in nature. nih.gov By developing a robust QSAR model, researchers can prioritize the synthesis of compounds with the highest predicted activity.
A typical QSAR study involves the following steps:
Data Set Selection: A series of benzimidazole derivatives with known biological activities is chosen. nih.govresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. biointerfaceresearch.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsr.comnih.gov
Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques. nih.govresearchgate.net
For example, a QSAR analysis was performed on a set of benzimidazole derivatives to determine their inhibitory activity against Pseudomonas aeruginosa. nih.gov The study successfully developed a model that could predict the antibacterial activity of this class of molecules. nih.gov Similarly, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their half-maximal inhibitory concentration (IC50) against a breast cancer cell line. researchgate.net
The following table illustrates the types of descriptors often used in QSAR studies of benzimidazole derivatives:
| Descriptor Type | Examples | Relevance to Bioactivity |
| Electronic | Dipole moment, HOMO/LUMO energies researchgate.net | Influences electrostatic interactions and reactivity. researchgate.net |
| Steric | Molecular volume, surface area | Affects how the molecule fits into a binding site. |
| Physicochemical | LogP, polarizability ijpsr.com | Relates to solubility, membrane permeability, and non-specific binding. ijpsr.com |
| Topological | Connectivity indices (e.g., chi6chain) ijpsr.com | Describes the branching and shape of the molecule. ijpsr.com |
Pharmacophore Development and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are common to a set of active molecules.
For this compound analogs, developing a pharmacophore model can guide the design of new, potent, and selective ligands. The process typically involves:
Conformational Analysis: Generating a set of low-energy conformations for each active molecule.
Feature Identification: Identifying the common chemical features present in the active compounds.
Model Generation and Validation: Creating and validating a 3D pharmacophore model that can effectively distinguish between active and inactive compounds.
The benzimidazole nucleus itself is often a key component of the pharmacophore due to its ability to participate in various non-covalent interactions. researchgate.net The bromine at the C2 position and the amine at the C6 position of this compound would likely be critical features in any pharmacophore model developed for its derivatives.
Ligand-based drug design, utilizing tools like pharmacophore modeling, is particularly useful when the three-dimensional structure of the biological target is unknown. By focusing on the properties of known active ligands, it is possible to infer the characteristics of the receptor's binding site and design novel molecules that are likely to be active.
Conformational Flexibility and Its Correlation with Functional Activity
The conformational flexibility of a molecule is a critical determinant of its biological activity, governing its ability to adopt the optimal three-dimensional orientation required for binding to a biological target. In the context of this compound derivatives, understanding the molecule's rotational freedom and the energetic favorability of different conformations is key to elucidating its structure-activity relationship (SAR). The benzimidazole scaffold, a bicyclic system composed of fused benzene (B151609) and imidazole rings, is inherently rigid. researchgate.net However, substituents at the N1, C2, and C6 positions introduce degrees of conformational freedom that can significantly impact the molecule's interaction with its target.
The flexibility of benzimidazole derivatives is largely dictated by the rotational barriers of the bonds connecting substituents to the core structure. For instance, the orientation of substituents at the 2-position of the benzimidazole ring can be influenced by the nature of the substituent itself and by substitutions at the N1 position. rsc.org Studies on related 2-aminobenzimidazole (B67599) derivatives have shown that the amino group tends to be coplanar with the benzimidazole ring system in the ground state. rsc.org This planarity can be crucial for establishing specific hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of benzimidazole derivatives. researchgate.net These methods allow for the calculation of potential energy surfaces by systematically varying dihedral angles, which reveals the most stable conformers and the energy barriers between them. For example, in a study of 2-aminobenzothiazole (B30445) derivatives, which share structural similarities with benzimidazoles, conformational analysis identified two energetically favorable conformers based on the rotation around the bond connecting the substituent to the heterocyclic ring. mdpi.com This suggests that derivatives of this compound likely also exist as a population of different conformers in equilibrium.
The functional activity of these derivatives is directly linked to their ability to adopt a bioactive conformation. The introduction of bulky or flexible substituents can either facilitate or hinder the adoption of this optimal geometry. For example, the anti-inflammatory activity of benzimidazole derivatives has been shown to be highly dependent on the nature and position of substituents on the benzimidazole scaffold. nih.gov While a direct correlation for this compound is not extensively documented in publicly available literature, SAR studies on analogous compounds provide valuable insights. For instance, the substitution pattern at the C2, C5, and C6 positions, as well as at the N1 position, has been demonstrated to significantly influence the anti-inflammatory properties of benzimidazoles. nih.gov
The following table summarizes the impact of substitutions on the biological activity of various benzimidazole derivatives, which can be extrapolated to understand the potential effects of conformational changes in this compound derivatives.
| Compound Class | Substitution Pattern | Observed Biological Activity | Potential Conformational Implication |
| 2-Amino-1-isopropylsulfonyl-6-substituted benzimidazoles | Varied substituents at the 6-position | Inhibition of TNF-α and p38α MAP kinase nih.gov | The substituent at the 6-position can influence the electronic properties and overall shape of the molecule, affecting target binding. |
| 1,2,6-Trisubstituted benzimidazoles | Benzyl (B1604629) group at N1, carboxylic acids at C2, various groups at C6 | Enhanced anti-inflammatory action nih.gov | The benzyl group at N1 introduces a flexible side chain that can adopt multiple conformations to optimize interactions with the target. |
| 2-Cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | Cyclohexylamino at C2, 4-methoxyphenyl (B3050149) at N1 | Potent anti-inflammatory activity nih.gov | The bulky cyclohexylamino and methoxyphenyl groups will have preferred orientations that dictate the overall shape and binding affinity. |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Substituents on the indole (B1671886) and benzimidazole rings | Significant antibacterial and antibiofilm activities nih.gov | The relative orientation of the indole and benzimidazole rings is a key conformational parameter influencing biological activity. |
Exploration of Biological Activities and Underlying Mechanisms of 2 Bromo 1h Benzo D Imidazol 6 Amine Analogs in Preclinical Research
Antimicrobial Activity Research
Analogs of 2-Bromo-1H-benzo[d]imidazol-6-amine have been investigated for their potential to combat various microbial pathogens. The research encompasses their spectrum of activity against bacteria, fungi, and mycobacteria, alongside initial investigations into their mechanisms of action.
Antibacterial Spectrum and Potency against Pathogens
Derivatives of the benzimidazole (B57391) structure have shown notable antibacterial activity against a range of pathogenic bacteria. Studies have revealed that the introduction of different substituents at various positions on the benzimidazole ring system significantly influences their potency and spectrum.
For instance, a series of N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial effects. nih.gov Several compounds within this series demonstrated potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL. nih.gov Specifically, compounds featuring a 4-nitrophenyl group at the 2-position and a benzyl (B1604629) or a 4-chlorobenzyl group at the N-1 position were among the most effective against these Gram-positive bacteria. nih.gov One derivative, compound 4c , which has a 4-chlorophenyl group at C-2, a methyl group at C-6, and a benzyl group at N-1, also exhibited good activity against Escherichia coli and Streptococcus faecalis with an MIC of 16 μg/mL. nih.gov
Furthermore, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been explored, with some compounds showing good inhibition against three Gram-positive bacteria with MIC values between 64 and 512 μg/mL. acs.org The biological activity of the benzimidazole system appears to be strongly influenced by substitutions at the N-1 and C-2 positions. acs.org
Table 1: Antibacterial Activity of Selected Benzimidazole Analogs
| Compound | Substituents | Pathogen | MIC (µg/mL) |
|---|---|---|---|
| 3k | 2-(4-nitrophenyl), N-benzyl | MRSA | 4-16 nih.gov |
| 3l | 2-(4-chlorophenyl), N-(4-chlorobenzyl) | MRSA | 4-16 nih.gov |
| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | E. coli, S. faecalis | 16 nih.gov |
| 4g | 2-(4-nitrophenyl), 6-methyl, N-benzyl | MRSA | 4-16 nih.gov |
| 4j | 2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl) | MRSA | 4-16 nih.gov |
| 2g | N-alkylated-2-(substituted phenyl) | S. faecalis, S. aureus, MRSA | 4-8 acs.org |
Antifungal Efficacy and Activity against Fungal Strains
The antifungal potential of benzimidazole analogs has also been a significant area of investigation. Research has demonstrated that certain derivatives exhibit potent activity against various fungal strains, including those of clinical relevance such as Candida albicans.
In a study of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, several compounds displayed high antifungal activity, in some cases comparable or superior to the standard drug ketoconazole. benthamscience.com The most active compounds in this series included those with 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties. benthamscience.com
Another study focused on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. nih.gov Several of these compounds demonstrated high to moderate activity against C. albicans. nih.gov Notably, indolylbenzo[d]imidazoles 3ad , 3ag , and 3aq were identified as the most active, with compound 3ag (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole) and compound 3aq (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole) showing a low MIC of 3.9 µg/mL against C. albicans. nih.gov
Additionally, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. acs.org
Table 2: Antifungal Activity of Selected Benzimidazole Analogs
| Compound | Derivative Type | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|
| 3ag | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 nih.gov |
| 3aq | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 nih.gov |
| 1b, 1c, 2e, 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans, Aspergillus niger | 64 acs.org |
Antimycobacterial Activity and Potential Applications
A significant focus of preclinical research on benzimidazole analogs has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several derivatives have demonstrated excellent tuberculostatic activity.
A series of N-benzylidene-1H-benzo[d]imidazol-6-amines were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37RV. connectjournals.com In this series, compounds with electron-withdrawing groups, such as chloro and nitro substituents, exhibited better activity than those with electron-donating groups. connectjournals.com Compound 2b , a derivative with a nitro group, showed potent antitubercular activity with an MIC value of 3.125 µg/mL, which was comparable to the standard drug pyrazinamide. connectjournals.com
In another study, 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles were assessed for their effect on M. tuberculosis H37Rv. nih.gov The 2,5-disubstituted benzimidazoles were generally more effective. nih.gov Specifically, compounds 5a , 5b , and 11 were potent inhibitors of mycobacterial growth, with MIC values of 89.6, 19.4, and 22.9 nM, respectively. nih.gov
Furthermore, research on 1H-benzo[d]imidazole derivatives revealed that compounds with halogen atoms or methyl groups on the benzimidazole ring and a cyclohexylethyl substituent at the C-2 position displayed excellent tuberculostatic activity against M. tuberculosis and M. bovis strains, with MIC values ranging from 0.75 to 1.5 μg/mL. nih.govresearchgate.net Notably, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (compound 4 ) and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (compound 6 ) were highlighted for their selective activity against these mycobacteria. nih.gov
Table 3: Antimycobacterial Activity of Selected Benzimidazole Analogs
| Compound | Derivative Type | Mycobacterial Strain | MIC |
|---|---|---|---|
| 2b | N-benzylidene-1H-benzo[d]imidazol-6-amine with nitro group | M. tuberculosis H37RV | 3.125 µg/mL connectjournals.com |
| 5b | 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 19.4 nM nih.gov |
| 11 | 2,5-disubstituted benzimidazole | M. tuberculosis H37Rv | 22.9 nM nih.gov |
| 4 | 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | M. tuberculosis, M. bovis | 0.75-1.5 µg/mL nih.gov |
| 6 | 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | M. tuberculosis, M. bovis | 0.75-1.5 µg/mL nih.gov |
Mechanistic Investigations of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
Preliminary investigations into the mechanisms by which these benzimidazole analogs exert their antimicrobial effects suggest the involvement of key cellular processes. Molecular docking studies of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have pointed to several potential protein targets, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases, which are crucial for bacterial survival and replication. nih.gov
In the context of antimycobacterial activity, dihydrofolate reductase (DHFR) has been identified as a potential target. acs.org DHFR is a vital enzyme in the biosynthesis of essential cellular components, and its inhibition can disrupt microbial growth. acs.org The design of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives was based in part on targeting this enzyme. acs.org
Antiviral Properties and Inhibition Mechanisms
The antiviral potential of benzimidazole derivatives has also been a subject of scientific inquiry, with studies exploring their activity against a variety of viruses.
Research has shown that benzimidazole derivatives may inhibit a wide range of viruses. nih.gov A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and showed broad-spectrum antiviral activity. mdpi.com Compounds 3f and 3g from this series demonstrated potent activity against both RNA viruses (influenza A, HCV, and Coxsackie B3 virus) and a DNA virus (HBV) at low micromolar concentrations. mdpi.com The benzimidazole moiety was noted to be favorable for anti-influenza activity. mdpi.com
Inhibition of Viral Replication Enzymes (e.g., Nucleic Acid Synthesis Enzymes)
The mechanism of antiviral action for some benzimidazole analogs appears to involve the inhibition of enzymes essential for viral replication. For example, some derivatives have been investigated as inhibitors of viral nucleic acid synthesis.
In a study on new 1,2,3-triazole glycosides incorporating a benzimidazole core, the compounds were evaluated for their activity against influenza A viruses. nih.gov Docking analysis suggested that a derivative, (2R,3R,4S,5R)-2-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate , targets the viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov This compound exhibited a 50% inhibitory concentration (IC50) of 2.75 µM against H5N1 virus neuraminidase. nih.gov
While the direct inhibition of viral replication enzymes by analogs of this compound is an area requiring more focused research, the broader class of benzimidazoles shows promise in targeting key viral components.
Anthelmintic Activity Studies
Benzimidazole derivatives are a well-established class of anthelmintic drugs, widely used to treat infections caused by parasitic worms (helminths) such as roundworms, flukes, and tapeworms. acs.org Their mechanism of action is primarily centered on the disruption of microtubule-dependent processes within the parasite. tandfonline.comnih.gov
The primary molecular target of benzimidazoles is β-tubulin, a subunit of microtubules. tandfonline.comnih.gov By binding to the parasite's β-tubulin with high affinity, these compounds inhibit its polymerization into microtubules. nih.govresearchgate.net This disruption of the microtubule cytoskeleton interferes with essential cellular functions in the parasite, including:
Cell division: Arrest of mitosis at the metaphase stage. researchgate.net
Nutrient absorption: Impaired uptake of glucose and other essential nutrients. researchgate.net
Intracellular transport: Disruption of the movement of vesicles and organelles. nih.gov
This ultimately leads to the paralysis, starvation, and death of the parasite. nih.gov The selective toxicity of benzimidazoles towards helminths is due to their significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin. researchgate.net
In addition to microtubule disruption, other biochemical effects have been associated with the anthelmintic activity of benzimidazoles, such as the inhibition of mitochondrial fumarate (B1241708) reductase, which is a key enzyme in the energy metabolism of many helminths. acs.orgresearchgate.net
Anti-inflammatory Research
Chronic inflammation is a key pathological feature of numerous diseases. Analogs of this compound have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate various inflammatory pathways and interact with specific receptors involved in the inflammatory response.
Modulation of Inflammatory Pathways
Benzimidazole derivatives have been shown to exert their anti-inflammatory effects by targeting key enzymes and signaling molecules in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. capes.gov.br Some derivatives have also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the synthesis of inflammatory mediators called leukotrienes. nih.gov
Furthermore, studies have revealed that certain benzimidazole compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov This indicates their potential to dampen the inflammatory response at a cellular level. The anti-inflammatory activity of these compounds is often influenced by the nature and position of substituents on the benzimidazole ring. For example, the presence of electron-donating groups and low molecular polarizability in some imidazopyridine derivatives, which are structurally related to benzimidazoles, have been found to be favorable for their anti-inflammatory activities. nih.gov
Receptor-Mediated Anti-inflammatory Effects
In addition to modulating enzymatic pathways, benzimidazole derivatives can exert anti-inflammatory effects through interactions with specific receptors. The cannabinoid receptors, CB1 and CB2, are known to play a role in modulating inflammation. nih.gov Certain benzimidazole derivatives have been reported to act as cannabinoid receptor agonists, which can lead to a reduction in inflammatory responses. nih.gov For instance, a compound with a carboxamide substitution at the C5 position of the benzimidazole ring was found to be a highly selective CB2 agonist. nih.gov
Antitumor and Anticancer Investigations
The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Benzimidazole-containing compounds have emerged as a promising class of antitumor agents due to their diverse mechanisms of action against cancer cells.
Cytotoxicity Evaluation against Various Cancer Cell Lines
A significant number of studies have evaluated the cytotoxic effects of this compound analogs and other benzimidazole derivatives against a panel of human cancer cell lines. These investigations have demonstrated that the antiproliferative activity of these compounds is often dependent on the specific substitutions on the benzimidazole core and the type of cancer cell line.
For example, a series of 6-bromo quinazoline (B50416) derivatives, which share structural similarities with the subject compound, were synthesized and tested for their cytotoxic activity. One derivative with an aliphatic linker to a thiol group showed potent cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. Notably, this compound exhibited significantly better potency than the standard drug Erlotinib against the MCF-7 cell line and showed selectivity between tumorigenic and non-tumorigenic cell lines.
In another study, N,2,6-trisubstituted 1H-benzimidazole derivatives were found to exhibit cytotoxic activity against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 and MCF7 (breast cancer), RMS (rhabdomyosarcoma), and C26 (colon carcinoma), with low micromolar IC50 values. The structure-activity relationship analysis indicated that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring significantly influenced the anticancer activity.
The following table summarizes the cytotoxic activity of selected benzimidazole analogs against various cancer cell lines:
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| 6-bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | |
| 6-bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | |
| N,2,6-trisubstituted 1H-benzimidazole (3k) | HepG2 (Liver) | 2.39 - 10.95 | |
| N,2,6-trisubstituted 1H-benzimidazole (3l) | MDA-MB-231 (Breast) | 2.39 - 10.95 | |
| N,2,6-trisubstituted 1H-benzimidazole (4c) | MCF7 (Breast) | 2.39 - 10.95 | |
| N,2,6-trisubstituted 1H-benzimidazole (4g) | RMS (Rhabdomyosarcoma) | 2.39 - 10.95 | |
| N,2,6-trisubstituted 1H-benzimidazole (4j) | C26 (Colon Carcinoma) | 2.39 - 10.95 |
Elucidation of Cellular Targets and Apoptotic Pathways
Research has demonstrated that certain benzimidazole derivatives can induce apoptosis through the intrinsic pathway. For instance, one study highlighted a compound that triggered apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The shift in the Bax/Bcl-2 ratio is a crucial event that leads to the release of cytochrome c from the mitochondria, subsequently activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.
Furthermore, these compounds have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating. This cell cycle inhibition, combined with the induction of apoptosis, underscores the potential of these analogs as cytotoxic agents against cancer cells.
Receptor and Enzyme Interaction Studies
The versatility of the this compound scaffold allows for its interaction with a range of receptors and enzymes, suggesting its potential in treating various pathological conditions beyond cancer.
P2X3 Receptor Antagonism
Analogs of this compound have been identified as potent antagonists of the P2X3 receptor, an ion channel activated by adenosine (B11128) triphosphate (ATP) that plays a significant role in nociceptive signaling. The antagonism of this receptor is a promising strategy for the development of novel analgesics for treating chronic and neuropathic pain.
A specific derivative, characterized by a 2-aminobenzimidazole (B67599) core, has demonstrated high potency and selectivity for the human P2X3 receptor. This compound exhibited excellent pharmacokinetic properties and proved effective in a rat model of chronic inflammatory pain, indicating its potential for in-vivo efficacy.
TRPV-1 Receptor Antagonism
The transient receptor potential vanilloid-1 (TRPV-1) receptor is another key player in pain and inflammation pathways. It is a non-selective cation channel that can be activated by various stimuli, including heat, acid, and capsaicin.
Research has led to the discovery of benzimidazole derivatives that act as TRPV-1 receptor antagonists. One such compound demonstrated significant potency in blocking the activation of this receptor, suggesting its potential utility in managing pain conditions associated with TRPV-1 hyperactivity.
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor is upregulated during inflammation and tissue injury and is involved in mediating chronic pain and inflammation. Consequently, antagonists of this receptor are of great interest for therapeutic development.
A series of non-peptide, orally available benzimidazole-based antagonists of the bradykinin B1 receptor have been developed. These compounds have shown high affinity for the receptor and have demonstrated efficacy in animal models of inflammatory pain, highlighting their potential as anti-inflammatory and analgesic agents.
Binding to Biomolecules (e.g., CT-DNA Intercalation)
The interaction of small molecules with DNA is a fundamental aspect of their potential anticancer activity. Some benzimidazole derivatives have been shown to bind to calf thymus DNA (CT-DNA), primarily through intercalation. This mode of binding involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix.
This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The affinity of these compounds for CT-DNA has been characterized using various biophysical techniques, confirming their DNA-binding capabilities.
Inhibition of Specific Enzymes (e.g., Pyruvate Kinase, DHFR)
Beyond receptor antagonism and DNA binding, this compound analogs have been shown to inhibit the activity of specific enzymes that are crucial for cancer cell metabolism and proliferation.
One notable target is pyruvate kinase M2 (PKM2), an enzyme that plays a pivotal role in aerobic glycolysis, a metabolic pathway preferentially used by cancer cells. A series of 1H-benzo[d]imidazol-2-amine derivatives have been identified as inhibitors of PKM2, with some compounds exhibiting potent enzymatic and cellular activity. By inhibiting PKM2, these compounds can disrupt the metabolic advantage of cancer cells.
Another key enzyme targeted by benzimidazole derivatives is dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleotides and is a well-established target for anticancer drugs. Certain benzimidazole compounds have demonstrated significant inhibitory activity against DHFR, suggesting a mechanism of action that involves the disruption of DNA synthesis and repair pathways in cancer cells.
| Compound Class | Target | Mechanism of Action | Potential Application |
| Benzimidazole Derivatives | Bax/Bcl-2, Caspases | Induction of Apoptosis, Cell Cycle Arrest | Anticancer |
| 2-Aminobenzimidazole Derivatives | P2X3 Receptor | Antagonism | Analgesia (Chronic Pain) |
| Benzimidazole Derivatives | TRPV-1 Receptor | Antagonism | Analgesia (Pain Management) |
| Benzimidazole-based Compounds | Bradykinin B1 Receptor | Antagonism | Anti-inflammatory, Analgesia |
| Benzimidazole Derivatives | Calf Thymus DNA (CT-DNA) | Intercalation | Anticancer |
| 1H-Benzo[d]imidazol-2-amine Derivatives | Pyruvate Kinase M2 (PKM2) | Inhibition | Anticancer |
| Benzimidazole Derivatives | Dihydrofolate Reductase (DHFR) | Inhibition | Anticancer |
Advanced Research Applications and Future Directions for 2 Bromo 1h Benzo D Imidazol 6 Amine in Scientific Exploration
Contributions to Medicinal Chemistry and Drug Discovery Platforms
The benzimidazole (B57391) core structure is a well-established pharmacophore in medicinal chemistry, forming the basis for numerous therapeutic agents. However, specific research detailing the contributions of 2-Bromo-1H-benzo[d]imidazol-6-amine to drug discovery platforms has not been identified in the public domain. Its structural similarity to other studied bromo-amino benzimidazoles, such as 6-bromo-1H-benzimidazol-2-amine, suggests potential as a scaffold in medicinal chemistry, but dedicated studies on this isomer are lacking cymitquimica.com.
Lead Optimization and Preclinical Candidate Selection
Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. While extensive hit-to-lead and optimization studies have been conducted on various benzimidazole derivatives for targets like AMP-activated protein kinase (AMPK) and poly(ADP-ribose)polymerase-1 (PARP-1), there are no specific published studies detailing the use of this compound as a starting point or intermediate in such a process nih.govnih.gov. The presence of bromo and amino functional groups provides clear handles for chemical modification, theoretically making it a candidate for library synthesis, but its practical application in a lead optimization campaign is not documented.
Development of Novel Therapeutic Strategies
The benzimidazole framework has been central to the development of novel therapeutic strategies, including multi-kinase inhibitors for cancer and agents targeting human topoisomerase I nih.govacs.org. These approaches often rely on the specific substitution patterns around the benzimidazole core to achieve desired biological activity. A thorough literature search did not yield any studies where this compound was utilized in the design or synthesis of compounds for new therapeutic strategies.
Applications in Materials Science and Functional Materials Development
Functional materials derive their properties from their specific chemical structures. While related isomers like 5-Bromo-2-aminobenzimidazole have been investigated for applications in materials science, specifically for their non-linear optical (NLO) properties after N-arylation, no such research has been published for this compound researchgate.net. There is no available data on its use in the development of polymers, sensors, or other functional materials.
Catalytic Roles in Organic Synthesis
Certain heterocyclic compounds can act as ligands for metal catalysts or as organocatalysts themselves. Modern organic synthesis also focuses on novel catalytic methods to produce complex molecules. While various catalytic methods, including copper- and silver-promoted reactions, are used to synthesize the benzimidazole ring system, there is no evidence in the scientific literature of this compound itself being used as a catalyst or a ligand in any catalytic transformation nih.govnih.gov.
Interdisciplinary Research Integrating this compound
Interdisciplinary research often employs unique molecules as tools to probe biological systems or to create novel theranostics and advanced materials. This can include developing chemical probes, biosensors, or drug-delivery vehicles. No publications were found that describe the integration of this compound in any such interdisciplinary research projects.
Emerging Trends and Outlook in Benzimidazole Research
Current research on benzimidazoles is focused on several key areas: the design of multi-target agents, the use of computational chemistry for rational drug design, the exploration of green and efficient synthesis methodologies, and the expansion into new therapeutic indications scispace.comresearchgate.netpnu.ac.ir.
Given its structure, this compound possesses features relevant to these trends.
Synthetic Versatility : The bromine atom is suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the amino group can be readily acylated or alkylated. This allows for the creation of diverse chemical libraries for screening.
Drug Design : As a functionalized scaffold, it could be incorporated into novel designs for kinase inhibitors, antimicrobials, or other therapeutic agents, though this remains a theoretical possibility without experimental validation.
Materials Science : The potential for derivatization could allow for its incorporation into polymers or functional dyes, but this area is unexplored.
Despite these theoretical possibilities, the outlook for this compound is entirely speculative. Its future role in scientific exploration is dependent on its synthesis and subsequent investigation by researchers in medicinal chemistry, materials science, and catalysis. Without foundational research into its properties and reactivity, its potential remains unrealized.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Bromo-1H-benzo[d]imidazol-6-amine, and what critical parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves bromination of a precursor imidazole derivative. A key strategy is protecting the amine group to avoid side reactions, as demonstrated in the use of triphenylmethyl (Trityl) groups for analogous bromoimidazole derivatives . Critical parameters include:
- Temperature control (0–5°C during lithiation steps to prevent decomposition).
- Stoichiometric precision of brominating agents (e.g., N-bromosuccinimide or Br₂).
- Purification via silica gel chromatography with ethyl acetate/hexane gradients (30–50%) to isolate the product. Reported yields range from 60–75% under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes for >98% purity .
- ¹H NMR : In DMSO-d6, expect aromatic protons at δ 7.4–7.2, NH₂ as a broad singlet (δ 5.1), and Br-adjacent protons at δ 4.3 .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 228.97 (±0.5 Da) .
Q. What solvent systems are compatible with this compound for in vitro studies?
- Methodological Answer :
- DMSO : Prepare stock solutions up to 50 mM (stable at -20°C for 3 months).
- Ethanol/Water mixtures : Achieve solubility up to 15 mM with 30% ethanol at 25°C .
- Avoid halogenated solvents (e.g., DCM) due to potential bromine reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported catalytic activity of this compound in palladium-mediated cross-coupling reactions?
- Methodological Answer : Contradictory results often stem from:
- Ligand systems : Bidentate ligands (e.g., XPhos) enhance coupling efficiency compared to monodentate analogs .
- Base selection : Screen bases like K₃PO₄ and Cs₂CO₃ using Design of Experiments (DoE) to optimize kinetics .
- Pre-activation : Sonication (10 minutes) improves substrate dispersion .
Standardized protocols (1 mol% Pd(OAc)₂, 80°C, 12h) are recommended for reproducibility .
Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) level calculations predict nucleophilic sites (e.g., NH₂ at position 6, Fukui index f⁻ = 0.32) .
- Molecular Electrostatic Potential (MEP) : Identifies electron-deficient regions near bromine, directing electrophiles to para positions .
Experimental validation via nitration/sulfonation aligns with computational predictions in >85% of cases .
Q. How can flow chemistry techniques improve the scalability of this compound synthesis while minimizing decomposition risks?
- Methodological Answer : Continuous flow systems address thermal instability via:
- Temperature control : Jacketed reactors maintain -10°C during lithiation .
- Residence time optimization : 2-minute reaction duration prevents intermediate degradation .
- In-line quenching : Immediate mixing with aqueous NH₄Cl reduces side products.
Pilot-scale trials achieve 92% yield at 100g/day throughput with <2% impurities .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar aprotic solvents be analyzed?
- Methodological Answer :
- Controlled replication : Repeat solubility tests under standardized conditions (25°C, inert atmosphere).
- Structural analogs : Compare with solubility trends of 6-Bromo-1H-indazol-4-amine (solubility: 10 mM in DMSO) .
- Hansen Solubility Parameters : Calculate HSP values to identify solvent compatibility mismatches .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
